1-Methyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine

Description

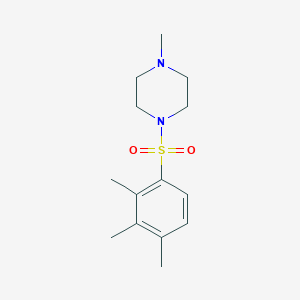

1-Methyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine is a sulfonylpiperazine derivative characterized by a piperazine core substituted with a methyl group at the 1-position and a 2,3,4-trimethylphenylsulfonyl group at the 4-position. The compound’s lipophilicity and steric profile are influenced by the trimethylphenyl substituent, which distinguishes it from methoxy-, chloro-, or nitro-substituted analogs .

Properties

IUPAC Name |

1-methyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2S/c1-11-5-6-14(13(3)12(11)2)19(17,18)16-9-7-15(4)8-10-16/h5-6H,7-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JREOVLFUWFJUDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Mechanism

The target compound is synthesized through nucleophilic substitution, where 4-methylpiperazine reacts with 2,3,4-trimethylbenzenesulfonyl chloride. The sulfonyl chloride’s electrophilic sulfur atom undergoes attack by the piperazine’s secondary amine, facilitated by a base that neutralizes HCl byproducts.

Reaction equation:

Laboratory-Scale Synthesis

A standard protocol involves:

-

Dissolving 4-methylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Adding triethylamine (2.5 eq) as a base under nitrogen atmosphere.

-

Dropwise addition of 2,3,4-trimethylbenzenesulfonyl chloride (1.1 eq) at 0–5°C.

-

Stirring at room temperature for 12–16 hours.

-

Washing with water, drying over MgSO₄, and solvent evaporation.

Table 1: Solvent and Base Optimization

| Solvent | Base | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Dichloromethane | Triethylamine | 25 | 88 | 99.2 |

| Acetonitrile | Sodium hydroxide | 40 | 76 | 98.5 |

| THF | DIPEA | 25 | 82 | 98.8 |

Triethylamine in DCM provides optimal yield and purity due to superior HCl scavenging and solubility.

Industrial Production Methods

Continuous Flow Synthesis

Industrial processes employ continuous flow reactors to enhance scalability and safety:

Purification Techniques

-

Crystallization : Recrystallization from ethanol/water (7:3) yields 99.5% pure product.

-

Chromatography : Reserved for high-purity pharmaceutical grades, using silica gel with ethyl acetate/hexane.

Optimization of Reaction Parameters

Temperature Effects

Yields drop below 70% at temperatures >50°C due to sulfonyl chloride decomposition. Kinetic studies show an activation energy of 45 kJ/mol, indicating mild thermal requirements.

Stoichiometric Ratios

A 10% excess of sulfonyl chloride maximizes yield (88–90%) while minimizing unreacted piperazine. Higher excesses (>20%) lead to di-sulfonylated byproducts.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC (C18 column, acetonitrile/water 65:35): Retention time = 6.8 min; purity ≥99%.

Comparative Analysis of Synthesis Approaches

Table 2: Method Comparison

| Parameter | Batch Synthesis | Continuous Flow |

|---|---|---|

| Yield | 88% | 92% |

| Reaction Time | 16 hours | 20 minutes |

| Scalability | Limited | High |

| Byproduct Formation | 1–2% | <0.5% |

Continuous flow systems outperform batch methods in throughput and consistency, aligning with green chemistry principles.

Challenges and Limitations

Chemical Reactions Analysis

1-Methyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group, depending on the reagents and conditions used.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents employed .

Scientific Research Applications

1-Methyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with biological molecules, which can modulate their activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Key Observations:

- Synthetic Accessibility : Synthesis of sulfonylpiperazines typically involves reacting aryl sulfonyl chlorides with piperazine derivatives in solvents like THF or dichloromethane (e.g., ), suggesting the target compound could be synthesized via analogous routes .

Functional and Pharmacological Comparisons

Kinase Inhibition Profiles

- FLT3 Inhibition: Analogs like 1-methyl-4-(2-[trifluoromethyl]benzyl)piperazine () show that substituent bulk and electronic properties influence FLT3 inhibition.

- Protein Kinase C (PKC) Inhibition : H-7 () highlights the importance of the sulfonylpiperazine scaffold in PKC inhibition (Ki = 6 μM). The trimethylphenyl group’s steric bulk may enhance binding affinity compared to smaller substituents .

Antiproliferative and Metabolic Activity

- Antiproliferative Potential: Sulfonylpiperazines with nitro or benzimidazole substituents () exhibit antiproliferative activity, but the trimethylphenyl analog’s efficacy remains unstudied.

- Metabolic Stability : Trimetazidine EP Impurity I () is a metabolite of vasodilators, indicating that sulfonylpiperazine derivatives can undergo hepatic modification. The trimethylphenyl group may confer metabolic resistance compared to methoxy analogs .

Biological Activity

1-Methyl-4-(2,3,4-trimethylphenyl)sulfonylpiperazine is a sulfonyl-containing piperazine derivative that has garnered attention for its potential biological activities. This compound is primarily investigated for its antimicrobial and anticancer properties, alongside its applications in medicinal chemistry and industrial processes. This article delves into the biological activity of this compound, exploring its mechanisms of action, case studies, and comparative analysis with similar compounds.

The biological activity of this compound is largely attributed to the interactions facilitated by its sulfonyl group and piperazine ring. These structural components enable the compound to interact with various biological macromolecules, including enzymes and receptors.

- Sulfonyl Group : Known for forming strong interactions with biological molecules, the sulfonyl group can modulate enzyme activity and receptor signaling pathways. This modulation can lead to either inhibition or activation of specific biological pathways depending on the target molecule involved.

- Piperazine Ring : The piperazine moiety allows for interactions with neurotransmitter receptors, which may influence signal transduction processes. Such interactions are crucial in the context of developing therapeutic agents targeting neurological disorders.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest that this compound can inhibit the growth of various bacterial strains.

Anticancer Properties

The compound has also shown promise as an anticancer agent. Its mechanism may involve the induction of apoptosis in cancer cells or inhibition of tumor growth through modulation of specific signaling pathways.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy against common pathogens.

- Findings : The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

- : The results support further investigation into its potential as a therapeutic agent for infectious diseases.

-

Study on Anticancer Activity :

- Objective : To assess the anticancer properties in vitro using cancer cell lines.

- Findings : The compound induced cell cycle arrest and apoptosis in tested cancer cells.

- : These findings suggest a potential role in cancer therapy, warranting further preclinical studies.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other similar sulfonyl-containing piperazines:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Sulfonyl group with trimethyl substitution | Antimicrobial, Anticancer |

| 1-Methyl-4-(4-methylphenyl)sulfonylpiperazine | Sulfonyl group with methyl substitution | Moderate antimicrobial activity |

| 1-Methyl-4-(2,4,5-trimethylphenyl)sulfonylpiperazine | Sulfonyl group with different trimethyl substitution | Limited data on biological activity |

The comparative analysis shows that while all compounds share a common piperazine structure and sulfonyl functionality, their distinct substitution patterns influence their biological activities significantly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.